

"Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

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An In-depth Technical Guide on the 4-(3-Aminophenyl)thiazole-2-carboxylate Scaffold, Focusing on the Bioactive Analog N-(4-(3-aminophenyl)thiazol-2-yl)acetamide

Disclaimer: Publicly available scientific literature and databases lack specific experimental data and detailed protocols for **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate**. Therefore, this technical guide provides a comprehensive review of a closely related and well-researched analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, to offer valuable insights into the biological potential of the 4-(3-aminophenyl)thiazole-2-carboxylate core structure for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution at the 4-position of the thiazole ring with an aminophenyl group has garnered significant interest, particularly in the context of oncology. This guide focuses on the synthesis, biological evaluation, and mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a potent anticancer agent, as a representative of the 4-(3-aminophenyl)thiazole-2-carboxylate class.

Chemical Properties

Property	Value
Chemical Name	N-(4-(3-aminophenyl)thiazol-2-yl)acetamide
Molecular Formula	C ₁₁ H ₁₁ N ₃ OS
Molecular Weight	233.29 g/mol
Appearance	Solid
CAS Number	1797883-35-1

Synthesis and Experimental Protocols

The synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its derivatives generally follows a multi-step reaction sequence. A general synthetic pathway is outlined below.

General Synthetic Protocol for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives

A common route to synthesize the 4-(3-aminophenyl)thiazole core involves the Hantzsch thiazole synthesis, where a substituted phenacyl bromide is reacted with a thiourea derivative. The following is a representative experimental protocol for the synthesis of the parent compound and its subsequent acylation.

Step 1: Synthesis of 4-(3-nitrophenyl)thiazol-2-amine

- To a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.2 eq).
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- The resulting precipitate is filtered, washed with water, and dried to yield 4-(3-nitrophenyl)thiazol-2-amine.

Step 2: Reduction of the Nitro Group

- Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1.0 eq) in a mixture of ethanol and water.
- Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
- Heat the mixture to reflux for 2-3 hours.
- After completion of the reaction (monitored by TLC), filter the hot solution through a pad of celite.
- Evaporate the solvent under reduced pressure to obtain 4-(3-aminophenyl)thiazol-2-amine.

Step 3: Acetylation of the 2-amino Group

- Dissolve 4-(3-aminophenyl)thiazol-2-amine (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
- Slowly add acetyl chloride (1.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Biological Activity and Quantitative Data

N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its derivatives have demonstrated significant *in vitro* anticancer activity against a panel of human cancer cell lines, including those that are sensitive and resistant to standard chemotherapeutic agents.[\[1\]](#)

In Vitro Anticancer Activity of Lead Compound 6b

A lead compound from this series, designated as 6b, has shown potent cytotoxic effects.[\[1\]](#)

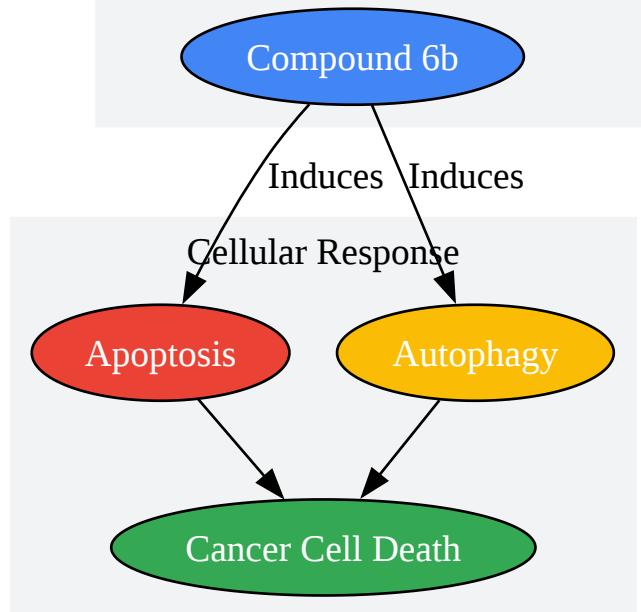
Cell Line	Cancer Type	IC ₅₀ (μM)
A375	Melanoma	0.08
A375-R	Resistant Melanoma	0.12
K562	Chronic Myeloid Leukemia (CML)	0.09
Mia-PaCa2	Pancreatic Cancer	0.15

Data extracted from a study on the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold.

Mechanism of Action: Induction of Apoptosis and Autophagy

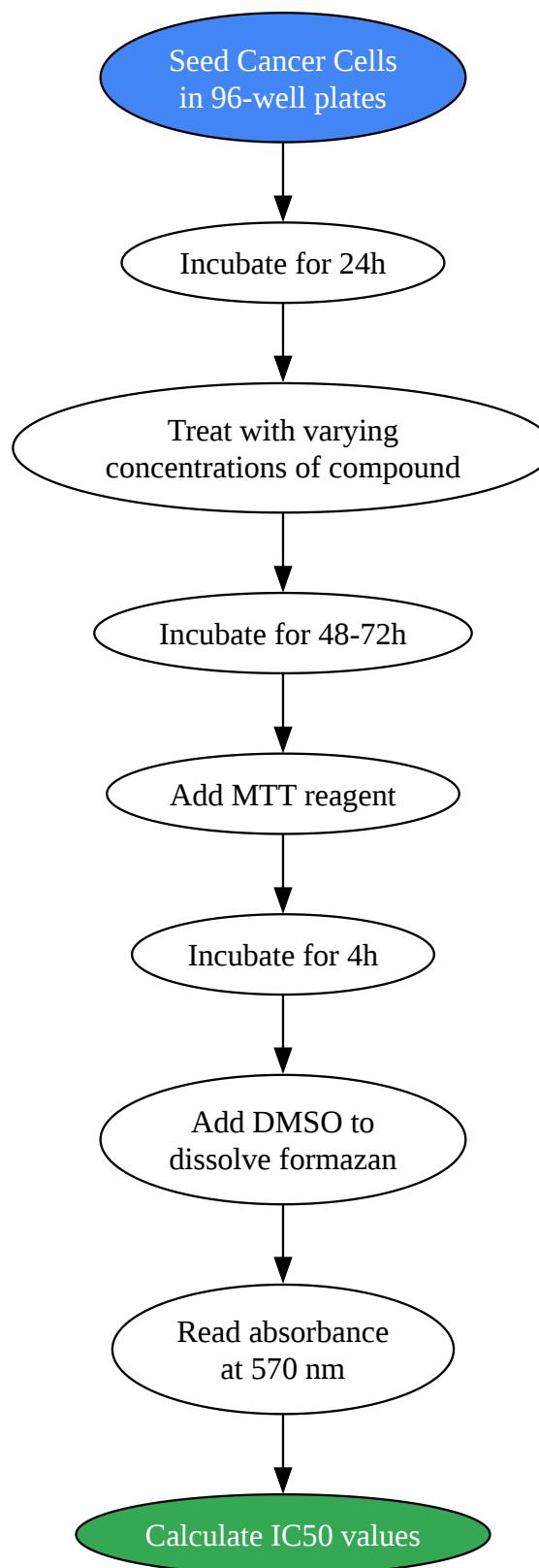
The anticancer activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, particularly the lead compound 6b, is attributed to the concomitant induction of apoptosis and autophagy in cancer cells.[\[1\]](#)[\[2\]](#)

Signaling Pathways

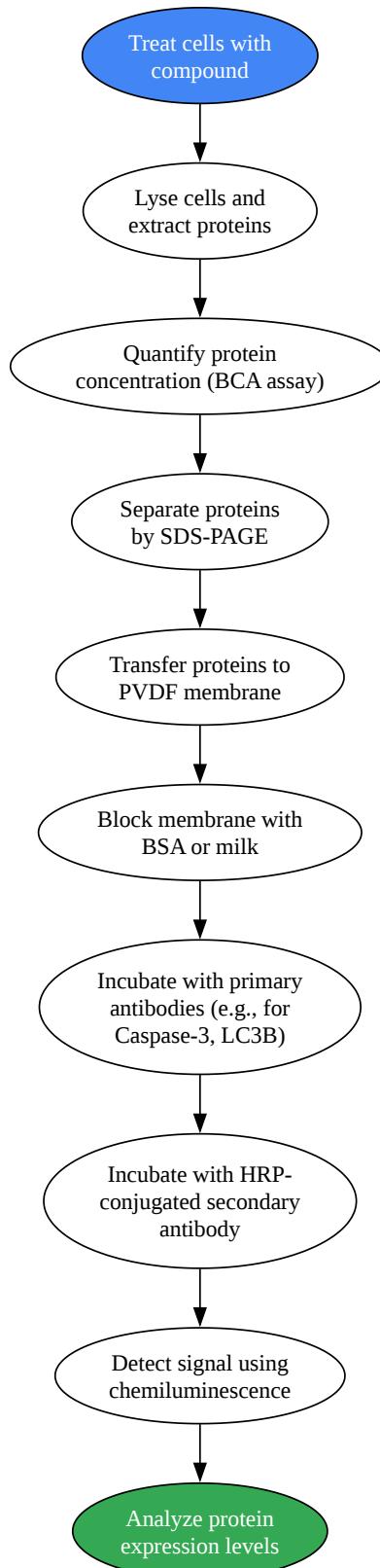
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivative[Click to download full resolution via product page](#)

Experimental Workflows

In Vitro Cytotoxicity Assay (MTT Assay)

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Western Blot Analysis for Apoptosis and Autophagy Markers



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Conclusion

While specific data for **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate** is not readily available in the public domain, the extensive research on its close analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, provides a strong rationale for the continued investigation of this chemical scaffold. The potent and selective anticancer activity, coupled with a dual mechanism of action involving apoptosis and autophagy, highlights the therapeutic potential of 4-(3-aminophenyl)thiazole-2-carboxylate derivatives. Further research is warranted to synthesize and evaluate a broader range of analogs, including the title methyl ester, to fully elucidate their structure-activity relationships and advance the development of novel anticancer agents.

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- To cite this document: BenchChem. ["Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" literature review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582017#methyl-4-3-aminophenyl-thiazole-2-carboxylate-literature-review>

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